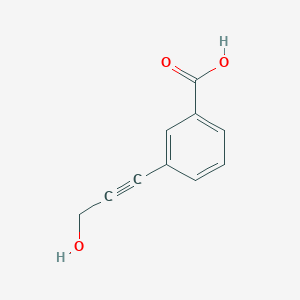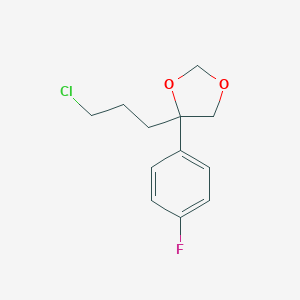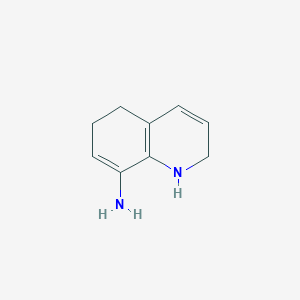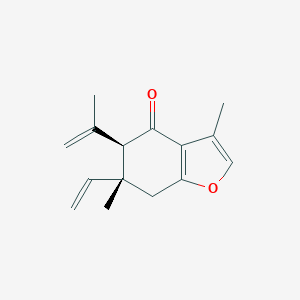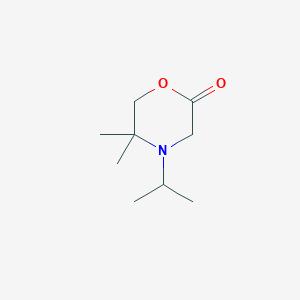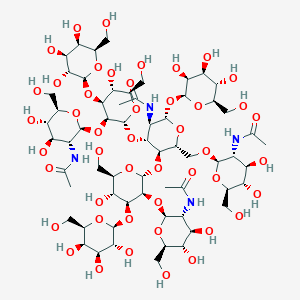
Galp-glcpnac-manp-(glcpnac)-(galp-glpnac-manp)-manp-glcnac
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Galp-glcpnac-manp-(glcpnac)-(galp-glpnac-manp)-manp-glcnac is a complex carbohydrate that plays a crucial role in various biological processes. It is a glycan structure that is composed of several monosaccharides linked together by glycosidic bonds.
Mécanisme D'action
Galp-glcpnac-manp-(glcpnac)-(galp-glpnac-manp)-manp-glcnac binds to specific receptors on the cell surface, triggering a cascade of signaling events that ultimately lead to changes in cellular behavior. This glycan structure has been shown to play a crucial role in the regulation of various biological processes, including cell growth, differentiation, and apoptosis.
Effets Biochimiques Et Physiologiques
Galp-glcpnac-manp-(glcpnac)-(galp-glpnac-manp)-manp-glcnac has been shown to have a wide range of biochemical and physiological effects. It has been shown to regulate cell signaling, immune response, and disease progression. Research has also shown that galp-glcpnac-manp-(glcpnac)-(galp-glpnac-manp)-manp-glcnac can be used as a biomarker for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Galp-glcpnac-manp-(glcpnac)-(galp-glpnac-manp)-manp-glcnac has several advantages and limitations for lab experiments. One advantage is that it can be easily synthesized in the lab using chemical synthesis. However, the complex nature of this glycan structure makes it difficult to study in vitro.
Orientations Futures
There are several future directions for the study of galp-glcpnac-manp-(glcpnac)-(galp-glpnac-manp)-manp-glcnac. One direction is to further investigate its role in disease progression and its potential as a biomarker for various diseases. Another direction is to study the mechanisms of action of this glycan structure in more detail to better understand its role in various biological processes.
Conclusion:
In conclusion, galp-glcpnac-manp-(glcpnac)-(galp-glpnac-manp)-manp-glcnac is a complex carbohydrate that plays a crucial role in various biological processes. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of galp-glcpnac-manp-(glcpnac)-(galp-glpnac-manp)-manp-glcnac have been discussed in this paper. Further research is needed to fully understand the role of this glycan structure in various biological processes and its potential as a biomarker for various diseases.
Méthodes De Synthèse
The synthesis of galp-glcpnac-manp-(glcpnac)-(galp-glpnac-manp)-manp-glcnac is a complex process that involves the use of various enzymes and chemical reagents. The most common method for synthesizing this glycan structure is through the use of chemical synthesis. This method involves the use of chemical reagents to build the glycan structure step by step.
Applications De Recherche Scientifique
Galp-glcpnac-manp-(glcpnac)-(galp-glpnac-manp)-manp-glcnac has been extensively studied for its role in various biological processes. It has been shown to play a crucial role in cell signaling, immune response, and disease progression. Research has also shown that galp-glcpnac-manp-(glcpnac)-(galp-glpnac-manp)-manp-glcnac can be used as a biomarker for various diseases.
Propriétés
Numéro CAS |
129830-00-8 |
|---|---|
Nom du produit |
Galp-glcpnac-manp-(glcpnac)-(galp-glpnac-manp)-manp-glcnac |
Formule moléculaire |
C62H104N4O46 |
Poids moléculaire |
1641.5 g/mol |
Nom IUPAC |
N-[(2R,3R,4R,5S,6R)-2-[[(2R,3S,4R,5R,6S)-5-acetamido-3,4-bis[[(2R,3S,4S,5R,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy]-6-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C62H104N4O46/c1-14(75)63-27-39(87)31(79)18(5-67)97-54(27)96-13-26-48(106-61-52(110-55-28(64-15(2)76)40(88)32(80)19(6-68)98-55)50(37(85)24(11-73)103-61)108-58-45(93)42(90)34(82)21(8-70)100-58)49(30(66-17(4)78)57(105-26)112-60-47(95)44(92)36(84)23(10-72)102-60)107-62-53(111-56-29(65-16(3)77)41(89)33(81)20(7-69)99-56)51(38(86)25(12-74)104-62)109-59-46(94)43(91)35(83)22(9-71)101-59/h18-62,67-74,79-95H,5-13H2,1-4H3,(H,63,75)(H,64,76)(H,65,77)(H,66,78)/t18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34+,35+,36-,37-,38-,39-,40-,41-,42+,43+,44+,45-,46-,47+,48-,49-,50+,51+,52+,53+,54-,55+,56+,57+,58+,59+,60+,61-,62-/m1/s1 |
Clé InChI |
XPRHPZXUKNVBNV-HDGDYMOSSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)NC(=O)C)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)NC(=O)C)O[C@@H]7[C@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)NC(=O)C)CO)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)NC(=O)C)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)NC(=O)C)CO)O)O |
SMILES canonique |
CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)NC(=O)C)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)NC(=O)C)CO)O)O |
Autres numéros CAS |
129830-00-8 |
Synonymes |
Galp-GlcpNac-Manp-(GlcpNAc)-(Galp-GlpNAc-Manp)-Manp-GlcNac GGM-nona |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



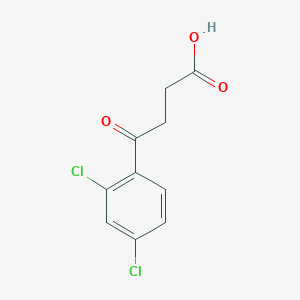
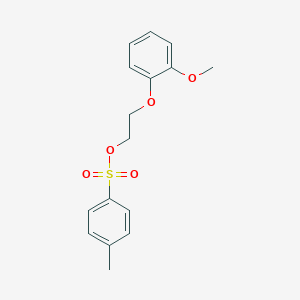
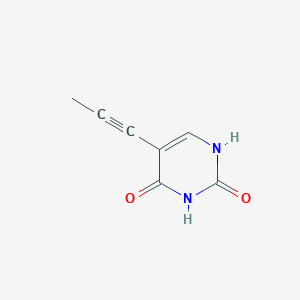
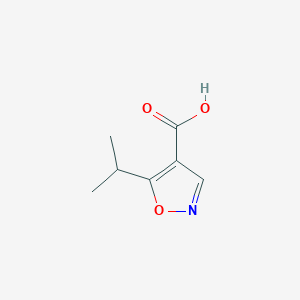
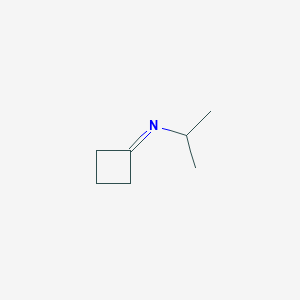
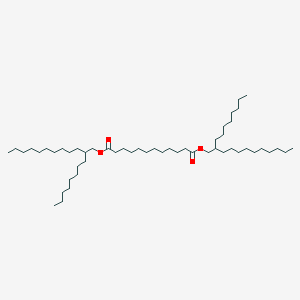
![3-benzyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B144594.png)
![3,4,6-Trideuterio-5-[2-[6-(2-phenylethylamino)hexylamino]ethyl]benzene-1,2-diol](/img/structure/B144596.png)
